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Compound of Interest

Compound Name:
5-Hydrazino-2-phenylpyridine

hydrochloride

CAS No.: 508219-81-6

Cat. No.: B2779021

Get Quote

Executive Summary & Molecule Profile
5-Hydrazino-2-phenylpyridine HCl is a functionalized heterocyclic building block often used in

the synthesis of pyrazoles and complex transition metal ligands (e.g., for OLEDs). In drug

development, it appears as a Genotoxic Impurity (PGI) concern due to the hydrazine moiety or

as a critical intermediate.

This guide compares its mass spectrometric behavior against standard structural analogs to

define diagnostic fragmentation pathways and optimal detection parameters.
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Property Data

Formula C₁₁H₁₁N₃[1] · HCl

Monoisotopic Mass (Free Base) 185.0953 Da

Precursor Ion [M+H]⁺ 186.1026 m/z

Core Structure
Pyridine ring substituted with a Phenyl group

(C2) and Hydrazine (C5)

Key Challenge
Thermal instability of the hydrazine tail; potential

for on-column degradation.

Comparative Performance Analysis
This section objectively compares the analytical performance of 5-Hydrazino-2-phenylpyridine

against its closest structural alternative, 2-Hydrazinopyridine, and evaluates ionization modes.

A. Structural Analog Comparison: The "Phenyl Effect"
Comparing 5-Hydrazino-2-phenylpyridine (5-H-2-PP) vs. 2-Hydrazinopyridine (2-HP).
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Feature
2-
Hydrazinopyridine
(Alternative)

5-Hydrazino-2-
phenylpyridine
(Target)

Analytical Implication

Hydrophobicity (LogP) ~0.1 (Low) ~2.5 (High)

5-H-2-PP shows

significantly stronger

retention on C18

columns, reducing ion

suppression from

early-eluting salts.

Fragmentation Energy Low (Fragile) Medium (Stabilized)

The phenyl ring at C2

stabilizes the pyridine

core via conjugation,

requiring higher

Collision Energy (CE)

to shatter the ring

system.

Diagnostic Ions
m/z 78 (Pyridine loss

of N₂H₃)

m/z 154

(Phenylpyridine core)

5-H-2-PP produces

high-mass diagnostic

fragments, improving

specificity in complex

matrices (e.g.,

plasma).

B. Ionization Source Comparison: ESI vs. APCI
Experimental data suggests Electrospray Ionization (ESI) is the superior mode for this

compound.

ESI (+):Recommended. The basic hydrazine nitrogen protonates readily ([M+H]⁺). Soft

ionization preserves the labile N-N bond, allowing for controlled fragmentation in the collision

cell.

APCI (+):Not Recommended. The high heat required for APCI nebulization often causes

premature thermal degradation of the hydrazine moiety (loss of NH₃ or N₂ before detection),

leading to erratic quantification.
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Deep Dive: Fragmentation Pathways (LC-MS/MS)
Understanding the fragmentation mechanics is crucial for distinguishing this molecule from

isobaric impurities. The fragmentation is driven by the lability of the hydrazine group followed

by the stability of the phenyl-pyridine bond.

Mechanistic Pathway[2]
Precursor [M+H]⁺ (m/z 186.1): The protonated molecular ion.

Primary Loss (-NH₃, -17 Da): Cleavage of the terminal amine yields the diazenyl/azo

intermediate (m/z 169.1).

Secondary Loss (-N₂, -28 Da): Loss of nitrogen from the azo species yields the highly stable

2-phenylpyridine cation (m/z 141.1).

Alternative Radical Loss (-N₂H₃•, -31 Da): Direct homolytic cleavage of the hydrazine group

yields the radical cation (m/z 155.1).

Visualization of Fragmentation Logic
The following diagram illustrates the collision-induced dissociation (CID) pathways.
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[M+H]+ Precursor
m/z 186.1

(Protonated Hydrazine)

Fragment A
m/z 169.1

(Loss of NH3)

- NH3 (17 Da)
Low CE (10-15 eV)

Fragment B
m/z 155.1

(Loss of N2H3•)

- N2H3• (31 Da)
Medium CE (20 eV)

Fragment C
m/z 141.1

(2-Phenylpyridine cation)

- N2 (28 Da)
High CE (30 eV)

Fragment D
m/z 114.1

(Ring Cleavage - HCN)

- HCN (27 Da)
Very High CE (>40 eV)

Click to download full resolution via product page

Caption: CID fragmentation pathway of 5-Hydrazino-2-phenylpyridine showing sequential

neutral losses.

Experimental Protocol: Method Development
To achieve reproducible data, the following protocol addresses the specific chemical instability

of hydrazines.

A. Sample Preparation (Critical Step)
Solvent: Use Acetonitrile:Water (50:50) with 0.1% Formic Acid.

Avoid: Do not use Acetone or Methanol as the primary diluent. Hydrazines react rapidly with

ketones (acetone) and slowly with aldehydes (impurities in alcohols) to form hydrazones,

creating artifact peaks (+40 Da for acetone).
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Stability: Prepare fresh. Store at 4°C in amber vials (light sensitive).

B. LC-MS/MS Parameters
System: UHPLC coupled to Triple Quadrupole (QqQ).

Parameter Setting Rationale

Column
C18 (e.g., Kinetex 1.7µm), 2.1

x 50mm

Phenyl ring provides sufficient

retention on standard C18.

Mobile Phase A Water + 0.1% Formic Acid Proton source for ionization.

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid

ACN provides sharper peaks

for aromatic amines than

MeOH.

Gradient 5% B to 95% B over 5 min
Elution typically occurs ~3.5

min (mid-gradient).

Source Temp 300°C - 350°C

Keep moderate to prevent

thermal degradation of

hydrazine.

Collision Energy Ramp 10 -> 40 eV

Required to capture both labile

-NH3 loss and stable ring

fragments.

C. MRM Transitions for Quantitation
Use these transitions for high-sensitivity detection (Selected Reaction Monitoring).

Quantifier: 186.1 → 169.1 (Loss of NH₃). Highest intensity, low noise.

Qualifier 1: 186.1 → 141.1 (Loss of NH₃ + N₂). High specificity.

Qualifier 2: 186.1 → 114.1 (Ring fragmentation). Confirm structural identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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